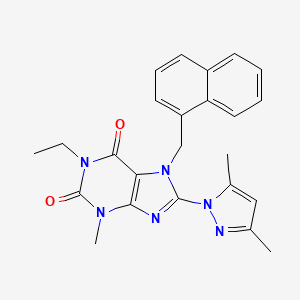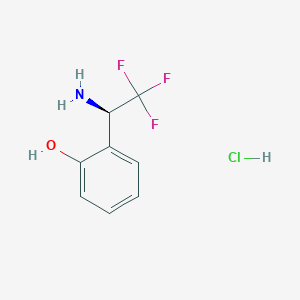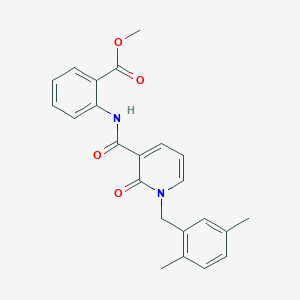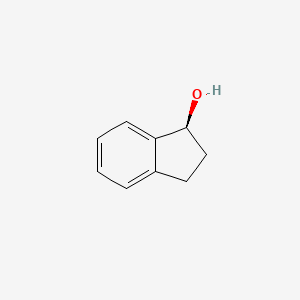
4-Bromo-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,1-dimethylcyclohexane is a brominated derivative of a cyclohexane molecule, which is a six-membered ring consisting of carbon atoms. The molecule is substituted with a bromine atom and two methyl groups attached to the same carbon atom. This structure is related to various other brominated cyclohexane derivatives that have been studied for their chemical behavior and properties.
Synthesis Analysis
The synthesis of brominated cyclohexane derivatives can involve various chemical reactions. For instance, the synthesis of a complex brominated compound, 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, was achieved through the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF . This suggests that similar synthetic strategies could potentially be applied to synthesize 4-Bromo-1,1-dimethylcyclohexane, although the specific method was not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of brominated cyclohexane derivatives can vary significantly. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing a six-membered ring with a half-chair conformation and specific dihedral angles between phenyl rings . While this does not directly describe 4-Bromo-1,1-dimethylcyclohexane, it provides insight into the potential conformations and structural aspects that such a molecule could exhibit.
Chemical Reactions Analysis
The photochemical behavior of 2-Bromo-4,4-dimethyl-2-cyclohexenone was studied, showing that upon excitation, it undergoes intersystem crossing to a triplet state, which can be quenched by 1,3-cyclohexadiene but does not efficiently undergo chemical transformation . This indicates that brominated cyclohexane derivatives can participate in photochemical reactions, although the specific reactions of 4-Bromo-1,1-dimethylcyclohexane were not discussed.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated cyclohexane derivatives can be influenced by their molecular structure. For instance, the conformational analysis of 1-bromo-1-methylcyclohexane suggested a thermodynamically favored conformation with the bromine axial and the methyl equatorial . This information, along with the reactivity of bromine atom complexes with bromoalkanes , provides a foundation for understanding the potential properties of 4-Bromo-1,1-dimethylcyclohexane, such as its reactivity and preferred conformations.
Applications De Recherche Scientifique
Bromo-derivatives Synthesis
4-Bromo-1,1-dimethylcyclohexane and its derivatives play a crucial role in the synthesis of complex molecules. Theobald (1982) discussed the structures, stereochemistry, and dehydrobromination of various bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate, highlighting the potential of these derivatives in producing phenol through demethoxycarbonylation D. W. Theobald, 1982.
Organosilicon Synthesis
Geyer et al. (2015) explored the synthesis of organosilicon compounds starting from trimethoxypropylsilane, leading to the creation of C-functional and Si-functional compounds that contain Si-MOP, Si-DMOP, or Si-TMOP moieties. These compounds are versatile building blocks for synthesis, demonstrating the utility of bromo-cyclohexane derivatives in organosilicon chemistry M. Geyer et al., 2015.
Photochemical Reduction
Hombrecher and Margaretha (1982) studied the photochemical behavior of 2-Bromo-4,4-dimethyl-2-cyclohexenone, revealing insights into the photochemical reduction processes that could be applicable to derivatives of 4-Bromo-1,1-dimethylcyclohexane. This work highlights the compound's potential in photochemistry and the synthesis of cyclohexenone derivatives H. Hombrecher & P. Margaretha, 1982.
Bromine Atom Complexes
Shoute and Neta (1990) investigated the formation of bromine atom complexes with bromoalkanes, including the reactivity of these complexes with organic reductants. This research provides insight into the reactivity and interaction of bromo-cyclohexane derivatives with bromine atoms, which is relevant for understanding the chemical behavior of 4-Bromo-1,1-dimethylcyclohexane in various reactions L. Shoute & P. Neta, 1990.
Gas Hydrate Research
Nakamura et al. (2003) measured the four-phase coexistence curves for the structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane in the presence of methane, observing significant pressure reductions from the pure methane hydrate by forming structure-H hydrates. This study indicates the potential of 4-Bromo-1,1-dimethylcyclohexane derivatives in gas hydrate research and applications Toshiyuki Nakamura et al., 2003.
Safety and Hazards
While specific safety and hazard information for 4-Bromo-1,1-dimethylcyclohexane is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
4-bromo-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2)5-3-7(9)4-6-8/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCEHVBRSAZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1-dimethylcyclohexane | |
CAS RN |
25090-97-5 |
Source


|
| Record name | 4-bromo-1,1-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)


![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)




![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)
